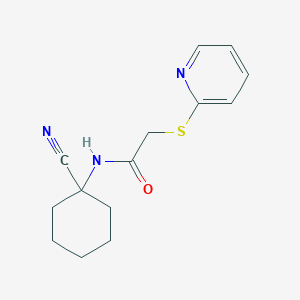

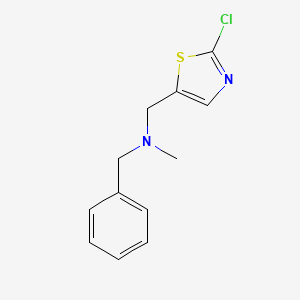

N-benzyl(2-chloro-1,3-thiazol-5-yl)-N-methylmethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound you mentioned seems to be a derivative of thiazole, which is a heterocyclic compound. Thiazoles are a class of organic compounds that contain a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .

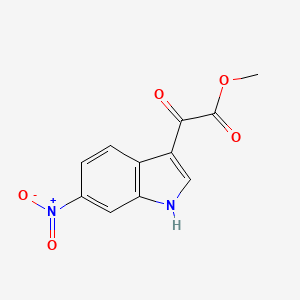

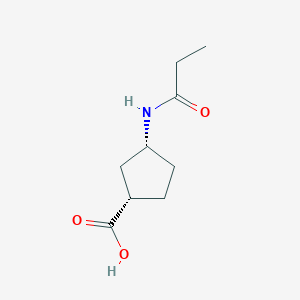

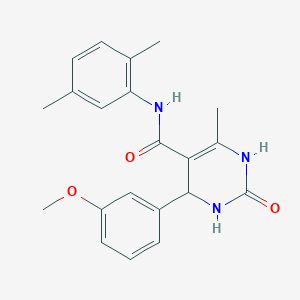

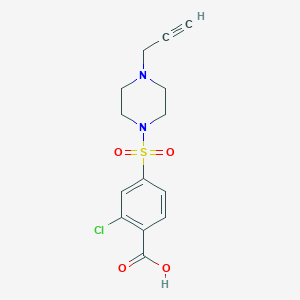

Molecular Structure Analysis

Thiazole is a five-membered ring with sulfur and nitrogen as heteroatoms. The specific compound you mentioned would have additional functional groups attached to the thiazole ring, namely a benzyl group and a methylamino group .Chemical Reactions Analysis

Thiazoles are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and reactions with electrophiles at the sulfur or nitrogen atoms .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Thiazoles are typically aromatic, stable, and have a wide range of solubilities depending on their substitution patterns .Scientific Research Applications

Corrosion Inhibition : Amino acid compounds, including thiazole derivatives, have been studied for their potential as eco-friendly corrosion inhibitors. Research indicates that such compounds can effectively inhibit steel corrosion in acidic solutions, with their adsorption on the steel surface following the Langmuir adsorption isotherm. Techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) have been utilized to study their effectiveness, suggesting potential industrial applications in protecting metals against corrosion (Yadav, Sarkar, & Purkait, 2015).

Antitumor Activity : Benzothiazoles, closely related to the specified thiazol compound, have shown potent and selective antitumor activity against various cancer cell lines, including breast, ovarian, colon, and renal cell lines. The antitumor mechanism of benzothiazoles may involve unique metabolic pathways, with N-acylation and oxidation being significant processes affecting their bioactivity. This suggests potential therapeutic research applications in developing novel anticancer agents (Chua et al., 1999).

Antioxidant Properties : Novel thiazole derivatives have been synthesized and evaluated for their in vitro antioxidant properties. Some of these compounds have demonstrated potent antioxidant activity, indicating their potential application in developing treatments or supplements to counter oxidative stress-related diseases (Jaishree, Ramdas, Sachin, & Ramesh, 2012).

Synthesis of Organic Ligands and Complexes : Thiazole compounds have been utilized in the synthesis of organic ligands and complexes with potential applications in catalysis and material science. For example, reactions involving thiazole derivatives with metals have led to the formation of novel compounds with unique structures and properties, providing insights into new ways of creating functional materials for various technological applications (Chen et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methyl-1-phenylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2S/c1-15(8-10-5-3-2-4-6-10)9-11-7-14-12(13)16-11/h2-7H,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVLDCUSZTFFWKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC2=CN=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2965926.png)

![1-(3,4-difluorophenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2965928.png)

![2-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-2,3-dihydro-1H-isoindole](/img/structure/B2965931.png)

![ethyl 4-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate](/img/structure/B2965933.png)

![1-[(3-Fluoropyridin-2-yl)oxymethyl]cyclopentan-1-amine;dihydrochloride](/img/structure/B2965937.png)

![5-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2965940.png)

![2-[(2-furylmethyl)amino]-6-methyl-5-pentylpyrimidin-4(3H)-one](/img/no-structure.png)